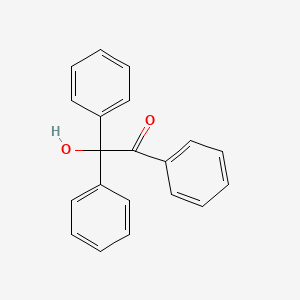

Benzoyldiphenylmethanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4237-46-1 |

|---|---|

Molecular Formula |

C20H16O2 |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

2-hydroxy-1,2,2-triphenylethanone |

InChI |

InChI=1S/C20H16O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,22H |

InChI Key |

CKKQLOUBFINSIB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Other CAS No. |

4237-46-1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzoyldiphenylmethanol and Analogues

Established Synthetic Pathways to Benzoyldiphenylmethanol

The traditional synthesis of this compound and related tertiary alcohols often relies on two cornerstone reactions in organic chemistry: the Grignard reaction and the Friedel-Crafts acylation. These methods are valued for their robustness and versatility in forming carbon-carbon bonds.

A primary route to tertiary alcohols like this compound involves the Grignard reaction . This powerful organometallic reaction entails the addition of a Grignard reagent, an organomagnesium halide, to a ketone or an ester. chemrxiv.orgyoutube.com For the synthesis of this compound, one common approach is the reaction of a phenylmagnesium halide (e.g., phenylmagnesium bromide) with an appropriate ester, such as methyl benzoate. The reaction proceeds in a two-step manner: the first equivalent of the Grignard reagent adds to the ester to form a ketone intermediate (benzophenone), which is more reactive than the starting ester. This intermediate immediately reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol upon acidic workup. nih.gov Alternatively, direct addition of a Grignard reagent to a ketone like benzophenone (B1666685) can also produce the desired tertiary alcohol. chinesechemsoc.org

Another established method is the Friedel-Crafts acylation , which is fundamental for attaching acyl groups to aromatic rings. sigmaaldrich.combyjus.comchemistrysteps.com This electrophilic aromatic substitution reaction typically uses an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.combyjus.com To synthesize a precursor to this compound, such as a substituted benzophenone, an aromatic compound can be acylated with a benzoyl chloride derivative. semanticscholar.org The resulting ketone can then be subjected to a Grignard reaction to obtain the final tertiary alcohol. A key advantage of the Friedel-Crafts acylation is that the ketone product is less reactive than the starting aromatic ring, which prevents multiple acylations from occurring. scribd.com

| Reaction | Reactants | Catalyst/Conditions | Product |

| Grignard Reaction | Phenylmagnesium Bromide, Methyl Benzoate | Anhydrous Ether, Acidic Workup | This compound |

| Grignard Reaction | Phenylmagnesium Bromide, Benzophenone | Anhydrous Ether, Acidic Workup | This compound |

| Friedel-Crafts Acylation | Benzene (B151609), Benzoyl Chloride | AlCl₃ | Benzophenone (precursor) |

Innovations in Green Synthetic Approaches for this compound

In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methods. These innovations aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Solvent-Free Reaction Conditions

Solvent-free, or neat, reactions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. libretexts.org The synthesis of benzophenone derivatives has been successfully achieved under solvent-free conditions. For instance, the Friedel-Crafts acylation of various aromatic compounds with benzoyl chloride has been effectively carried out using an ionic liquid, which acts as both a catalyst and a solvent, leading to high yields and easy product isolation. researchgate.net Another approach involves the use of a solid acid catalyst, such as BiCl₃-loaded montmorillonite (B579905) K10, for the synthesis of azine derivatives from benzophenone hydrazone by simple physical grinding, avoiding the need for any solvent. nih.gov Similarly, solvent-free condensation reactions using a grinding method have been reported for the synthesis of chalcones, which are structurally related to benzophenones. youtube.com

Mechanochemical Activation in this compound Synthesis

Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions. researchgate.net This technique can lead to solvent-free reaction conditions, reduced reaction times, and access to novel chemical structures. researchgate.net The mechanochemical approach has been successfully applied to the Barbier-Grignard reaction for the synthesis of tertiary alcohols. chemrxiv.org This method allows for the in situ generation of the Grignard reagent from magnesium and an organic halide in the presence of an electrophile, such as a ketone. This one-step, solvent-free process is operationally simple and tolerant to air and moisture. chemrxiv.org The synthesis of tertiary alcohols from ketones has been demonstrated with high yields using this technique. researchgate.net Furthermore, mechanochemical methods have been developed for the protection of amino acids and the synthesis of amides, showcasing the broad applicability of this green approach. nih.gov

| Mechanochemical Reaction | Reactants | Conditions | Yield |

| Tertiary Alcohol Synthesis | Ketone, Alkyl Halide, Mg | Ball milling, 30 Hz, 60 min | up to 92% chemrxiv.org |

| Difluoromethylation of Alcohols | Alcohol, TMSCF₂Br | Mixer mill, 1 h, room temp. | up to 99% chinesechemsoc.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purities compared to conventional heating methods. scispace.com This technique has been applied to a wide range of organic reactions, including the synthesis of Grignard reagents and Friedel-Crafts acylations. scispace.comunivpancasila.ac.id For instance, erbium trifluoromethanesulfonate (B1224126) has been reported as an effective catalyst for the microwave-assisted Friedel-Crafts acylation of arenes. sigmaaldrich.com Microwave irradiation has also been successfully used in the solvent-free synthesis of various heterocyclic compounds and α,β-unsaturated compounds, highlighting its potential for the clean and efficient synthesis of this compound precursors. scispace.comacs.org The synthesis of quinazolin-4-one derivatives, for example, has been achieved with good yields and reduced reaction times under microwave irradiation. researchgate.net

Biocatalytic and Chemoenzymatic Strategies in this compound Derivatization

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, offering a green alternative to traditional chemical methods. mdpi.com Chemoenzymatic strategies combine the advantages of both chemical and enzymatic catalysts to create efficient and selective synthetic routes. acs.org

The asymmetric reduction of benzophenone derivatives to chiral carbinols has been successfully demonstrated using whole-cell biocatalysts. For example, Candida zeylanoides has been employed for the bioreduction of various biaryl prochiral ketones, yielding enantiopure chiral alcohols with excellent yields. tandfonline.com This method is particularly advantageous for structurally bulky substrates that are challenging to reduce with chemical catalysts. tandfonline.com Furthermore, enzyme kits containing a variety of alcohol dehydrogenases (ADHs) are commercially available for the reduction of ketones, including bulky substrates like benzophenone derivatives. matthey.com

Chemoenzymatic approaches have been developed for the synthesis of a wide range of chiral alcohols. acs.orgacs.org These methods often involve a chemical step to create a prochiral intermediate, followed by an enzymatic reduction to yield the chiral product with high enantiomeric excess. sioc-journal.cnnih.gov For instance, a one-pot chemoenzymatic method has been developed for the preparation of chiral α-halogenated aryl alcohols from aryl ketones, achieving high yields and excellent optical purity. sioc-journal.cn Such strategies, which combine the versatility of chemical synthesis with the high selectivity of biocatalysts, hold great promise for the derivatization of this compound and its analogues. byjus.comacs.org

Photochemical Synthesis of this compound and Related Structures

Photochemical reactions use light as an energy source to initiate chemical transformations, often enabling unique reaction pathways that are not accessible through thermal methods. ijpda.org The photoreduction of benzophenone to benzopinacol (B1666686) is a classic example of a photochemical reaction that produces a structure related to this compound. scribd.comijpda.orggordon.eduhilarispublisher.com

In this reaction, benzophenone, when exposed to ultraviolet light in the presence of a hydrogen donor like 2-propanol, undergoes excitation to a diradical triplet state. gordon.edubgsu.edu This excited molecule then abstracts a hydrogen atom from the solvent to form a benzhydrol radical. gordon.edu Two of these radicals then dimerize to form benzopinacol (1,1,2,2-tetraphenylethane-1,2-diol). ijpda.org This reaction can be carried out simply by exposing a solution of benzophenone and 2-propanol to sunlight. scribd.comgordon.edu The use of ethanol (B145695) as an alternative green solvent has also been reported. hilarispublisher.com

Synthesis of this compound Derivatives and Structural Analogues

The synthesis of derivatives and structural analogues of this compound is a key area of research, driven by the need to explore and optimize the physicochemical and biological properties of this chemical scaffold. Methodologies range from the strategic modification of the core structure to the development of complex, stereochemically-controlled reactions.

Rational Design and Diversification Strategies

Rational design involves the strategic and knowledge-based modification of a lead compound to enhance desired properties, such as biological activity or material characteristics. This approach contrasts with random screening, relying on an understanding of the relationship between a molecule's structure and its function. For the this compound scaffold, rational design focuses on modifying its phenyl and benzoyl groups to fine-tune electronic and steric properties.

Diversification strategies aim to create a library of related compounds from a common intermediate, allowing for the systematic exploration of the chemical space around the core structure. A versatile synthetic route is crucial for enabling such diversification and establishing structure-activity relationships (SAR) nih.gov. For instance, in the development of benzimidazole-based inhibitors, a flexible synthetic pathway allowed for extensive SAR development, leading to potent and selective compounds nih.gov. A similar approach can be applied to the this compound framework.

One common strategy is the modification of a known active compound or pharmacophore. In a study aimed at developing carbonic anhydrase inhibitors, the structure of a ureido-based inhibitor, SLC-0111, was systematically modified. nih.gov Researchers prepared six series of derivatives with a substituted benzoylthioureido core, featuring different zinc-binding groups to assess their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. nih.gov This highlights a rational approach where specific functional groups are altered to improve interaction with a biological target.

Another example of rational design is seen in the development of antisickling agents based on the vanillin (B372448) pharmacophore. nih.gov By creating pyridyl derivatives of vanillin, researchers designed novel compounds with enhanced in vitro binding and pharmacokinetic profiles, which translated into significantly improved allosteric and antisickling properties. nih.gov The crystal structure of a lead compound complexed with hemoglobin provided crucial insights for further structural modifications. nih.gov

These principles are directly applicable to designing this compound analogues. Modifications could include:

Substitution on the Phenyl Rings: Introducing electron-donating or electron-withdrawing groups to alter the electronic character and potential for intermolecular interactions.

Modification of the Benzoyl Group: Replacing the phenyl ring of the benzoyl moiety with other aromatic or heterocyclic systems to explore different binding pockets or reactivities.

Alteration of the Core Structure: Synthesizing structural analogues like benzopinacolone (3,3,3-triphenylacetophenone), which can be prepared via a pinacol (B44631) rearrangement of benzopinacol. scribd.comorgsyn.org Greener, one-pot syntheses of benzopinacolone derivatives from various substituted acetophenones have also been developed, yielding products in moderate yields (20-50%) with high purity. scienceopen.comresearchgate.net

The table below illustrates a rational design strategy similar to that used for carbonic anhydrase inhibitors, showing how a core structure can be diversified to study the impact of different functional groups.

| Core Structure | Derivative Series | R-Group Modification | Design Rationale | Reference |

|---|---|---|---|---|

| Benzoylthioureido Phenyl | Sulfonamides (4a-d) | Varied substituents on the phenyl ring | Introduce conventional zinc-binding group and test effect of phenyl substitution on hCA I inhibition. | nih.gov |

| Benzoylthioureido Phenyl | Carboxylic Acids (5a-d) | Bioisosteric replacement of sulfonamide with carboxyl group | Explore alternative zinc-binding pharmacophores for altered binding and selectivity. | nih.gov |

| Benzoylthioureido Phenyl | Ethyl Carboxylates (6a-d) | Esterification of the carboxylic acid group | Create potential prodrugs with modified pharmacokinetic properties. | nih.gov |

| Vanillin | Pyridyl Derivatives (e.g., SAJ-310) | Replacement/addition of pyridyl moieties | Enhance binding affinity to hemoglobin for antisickling activity. | nih.gov |

Asymmetric Synthesis of Chiral this compound Derivatives

Asymmetric synthesis refers to chemical reactions that preferentially produce one stereoisomer (enantiomer or diastereomer) over others. iipseries.org This is critically important in pharmacology and materials science, as different stereoisomers of a chiral molecule can have distinct biological activities and physical properties. The central carbon atom bonded to the hydroxyl group in this compound is a prochiral center, making it an ideal target for asymmetric reactions to produce chiral alcohol derivatives.

Key strategies for asymmetric synthesis include the use of chiral substrates, chiral auxiliaries, chiral reagents, and chiral catalysts. iipseries.orgslideshare.net

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is removed. The Evans auxiliary is a well-known example used to control the stereoselectivity of reactions like Michael additions. In one study, the use of an Evans auxiliary in the 1,4-Michael addition of Grignard reagents to α,β-unsaturated substrates, catalyzed by FeCl₃, led to the synthesis of products with two new chiral centers in high diastereoselectivity, with some products achieving a diastereomeric excess (de) of up to 98%. sioc-journal.cn The steric hindrance of the Grignard reagents was identified as a key factor influencing the stereoselectivity. sioc-journal.cn

Chiral Catalysis: This is often the most efficient approach, where a small amount of a chiral catalyst can generate large quantities of a chiral product. chiralpedia.com This field is dominated by chiral transition-metal catalysts and organocatalysts.

Transition-Metal Catalysis: Palladium catalysis has been effectively used in the oxidative desymmetrization of meso-dibenzoates. This reaction produces γ-benzoyloxy cycloalkenones in good yields and with excellent enantioselectivity, providing access to a wide range of chiral building blocks. rsc.org This demonstrates how a catalyst can differentiate between two prochiral centers in a symmetrical starting material.

Organocatalysis: This approach uses small, chiral organic molecules as catalysts. For example, a proline-derived organocatalyst has been used in the Michael addition for a concise synthesis of paroxetine, with the reaction proceeding in high yield and stereoselectivity. chiralpedia.com

These methodologies can be directly applied to the synthesis of chiral this compound derivatives. For example, the asymmetric reduction of the ketone in a this compound precursor using a chiral catalyst (like those used in Noyori asymmetric hydrogenation) would yield an enantiomerically enriched alcohol. Similarly, the asymmetric addition of an organometallic reagent (e.g., a phenyl Grignard reagent) to a benzaldehyde (B42025) derivative could be controlled using a chiral ligand or catalyst.

The following table summarizes research findings from representative asymmetric synthetic methods, illustrating the types of catalysts used and the high levels of stereoselectivity that can be achieved.

| Reaction Type | Catalyst/Auxiliary | Substrate Type | Key Finding | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Michael Addition | Evans Chiral Auxiliary / FeCl₃ | α,β-Unsaturated N-acyloxazolidinones | Stereoselectivity is influenced by the steric hindrance of the Grignard reagent. | Up to 98% de | sioc-journal.cn |

| Oxidative Desymmetrization | Palladium Catalyst with Chiral Ligand | meso-Dibenzoates | Yields versatile chiral cycloalkenone precursors. | Excellent enantioselectivity | rsc.org |

| Michael Addition | Silylated Prolinol (Organocatalyst) | Fluorocinnamaldehyde and Malonate Derivative | Enables a short, highly stereoselective formal synthesis of Paroxetine. | High yield and stereoselectivity | chiralpedia.com |

Mechanistic Elucidation of Reactions Involving Benzoyldiphenylmethanol

Investigations into Cationic Electrocyclization Reactions of Benzoyldiphenylmethanol Precursors

The cationic electrocyclization of α-benzoyldiphenylmethanols and their derivatives in the presence of superacids, such as trifluoromethanesulfonic acid (TFSA), has been a subject of detailed investigation. lookchem.comthieme-connect.com These reactions yield a variety of products, including fluorenes, phenanthrols, and benzofurans, with the product distribution being highly dependent on the substitution pattern of the aromatic rings. lookchem.comthieme-connect.com

Research has demonstrated that the electronic nature of the substituents on the benzene (B151609) rings plays a crucial role in directing the regioselectivity of the electrocyclization. lookchem.com Electron-rich benzene rings show a preference for participating in the cyclization process. lookchem.com This is exemplified by the following observations:

Methyl and Fluorine Substitution: The presence of methyl or fluorine substituents on one of the benzene rings influences the ratio of fluorene (B118485) to phenanthrol products. lookchem.com

Methoxy (B1213986) Group Substitution: A methoxy group on a benzene ring leads to the exclusive formation of a benzofuran (B130515) derivative. lookchem.com

These findings highlight the significant impact of substituents on the reaction pathways, providing a valuable tool for synthetic chemists to control the outcome of these cationic electrocyclizations. lookchem.com The general scheme for this superacid-catalyzed reaction can be summarized as the conversion of α-benzoyldiphenylmethanols into fluorenes, phenanthrols, and benzofurans. lookchem.com

Characterization of Reactive Intermediates in this compound Transformations

The transformations of this compound and related compounds proceed through highly reactive intermediates, the characterization of which is essential for a complete mechanistic understanding. nih.gov While direct observation of these transient species is challenging due to their short lifetimes and low concentrations, various techniques have been employed to gain insights into their structure and role in the reaction pathway. nih.govbeilstein-journals.org

In the context of cationic reactions, the initial step is the formation of a carbocation. For α-benzoyldiphenylmethanols, treatment with a superacid generates a diphenylmethyl cation. thieme-connect.com This cation is a key intermediate that subsequently undergoes electrocyclization. thieme-connect.com

Modern analytical techniques, such as electrospray ionization mass spectrometry (ESI-MS), are powerful tools for detecting and characterizing charged intermediates in solution. nih.gov This method allows for the identification of low-abundance ionic species, providing direct evidence for their existence in the reaction mixture. nih.gov Other spectroscopic methods, like matrix isolation spectroscopy and laser flash photolysis, can also be used to study the properties of reactive intermediates. beilstein-journals.org In some cases, the intermediates can be "trapped" by reacting them with a specific quenching agent, leading to a stable product that can be isolated and characterized. beilstein-journals.org

The study of reactive intermediates extends beyond simple carbocations. In related systems, other transient species like radicals, carbenes, and nitrenes have been identified as crucial players in various organic transformations. nptel.ac.inbeilstein-journals.org The generation, stability, and reactivity of these intermediates are fundamental aspects of mechanistic organic chemistry. nptel.ac.in

Application of Isotopic Labeling for Reaction Mechanism Delineation

Isotopic labeling is a powerful and widely used technique for elucidating reaction mechanisms. ias.ac.inkit.edu By replacing an atom in a reactant with one of its isotopes, chemists can trace the fate of that atom throughout the course of a reaction, providing unambiguous evidence for proposed pathways. ias.ac.inencyclopedia.pub This method is particularly valuable for distinguishing between different possible mechanisms that might otherwise be difficult to differentiate. ias.ac.in

In the study of reactions involving this compound, isotopic labeling can be employed to:

Trace Atomic Rearrangements: By labeling specific carbon or hydrogen atoms, it is possible to determine if and how they rearrange during the reaction. This is crucial for understanding the intricate bond-making and bond-breaking steps in processes like cationic electrocyclization.

Distinguish Between Intermolecular and Intramolecular Processes: Crossover experiments, which often utilize isotopic labeling, can determine whether a reaction occurs within a single molecule (intramolecular) or between different molecules (intermolecular). encyclopedia.pub

Probe for the Existence of Symmetric Intermediates: If a reaction proceeds through a symmetric intermediate, isotopic labeling can reveal this by showing that the label becomes scrambled between two or more equivalent positions in the product.

The combination of stable isotope labeling with analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provides a robust methodology for delineating complex metabolic and chemical pathways. nih.gov While not specifically detailed for this compound in the provided search results, the principles of isotopic labeling are broadly applicable and represent a key tool for mechanistic investigation in this area. ias.ac.innih.govnih.gov

Kinetic and Thermodynamic Studies of this compound Reactivity

For reactions involving this compound, kinetic and thermodynamic data can help to:

Determine Rate Laws: By systematically varying the concentrations of reactants and catalysts, the rate law for a reaction can be established. This mathematical expression describes how the rate depends on the concentration of each species and can provide clues about the molecularity of the rate-determining step. warwick.ac.uk

Calculate Activation Parameters: The Arrhenius equation relates the rate constant of a reaction to temperature, allowing for the calculation of the activation energy (Ea). libretexts.org More advanced theories, like transition state theory, allow for the determination of the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, which provide further information about the energy and structural changes that occur in the transition state. warwick.ac.uk

Distinguish Between Kinetic and Thermodynamic Control: In reactions where multiple products can be formed, the product distribution can be governed by either the relative rates of formation (kinetic control) or the relative stabilities of the products (thermodynamic control). warwick.ac.uk By analyzing the product ratios under different conditions (e.g., temperature, reaction time), it is possible to determine which type of control is operative. nih.gov

Computational chemistry has become an invaluable tool for complementing experimental kinetic and thermodynamic studies. rroij.com Quantum mechanical calculations can be used to model reaction pathways, calculate the energies of reactants, products, intermediates, and transition states, and provide a theoretical framework for understanding the observed reactivity. arxiv.org

Stereochemical Outcomes and Mechanistic Implications

Stereochemistry, the three-dimensional arrangement of atoms in molecules, plays a critical role in determining the course and outcome of chemical reactions. uou.ac.in The stereochemical analysis of reaction products provides profound insights into the underlying mechanism. nptel.ac.in

In reactions involving this compound and its derivatives, particularly those that create new stereocenters, the stereochemical outcome is a direct reflection of the reaction pathway. researchgate.net For example, in the addition of a nucleophile to a carbonyl group, the approach of the nucleophile from one face of the planar carbonyl can lead to a different stereoisomer than an approach from the opposite face. saskoer.ca

Key aspects of stereochemistry relevant to the mechanistic elucidation of this compound reactions include:

Stereoselectivity: A reaction is stereoselective if it preferentially forms one stereoisomer over another. researchgate.net The degree of stereoselectivity can provide information about the steric and electronic environment of the transition state.

Stereospecificity: A reaction is stereospecific if the stereochemistry of the reactant dictates the stereochemistry of the product. warwick.ac.uk This implies a specific, concerted mechanism where the stereochemical information is transferred directly from reactant to product.

Diastereoselectivity: When a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters, the two possible products are diastereomers. saskoer.ca The preferential formation of one diastereomer over the other is known as diastereoselectivity and can often be rationalized by models such as the Felkin-Anh model for nucleophilic additions to carbonyls. warwick.ac.uk

The study of stereochemical outcomes is crucial for understanding the geometry of transition states and for developing asymmetric syntheses, where the goal is to produce a single enantiomer of a chiral product. researchgate.net Chiral catalysts and auxiliaries are often employed to control the stereochemistry of a reaction. researchgate.net

Photochemical and Photocatalytic Behavior of Benzoyldiphenylmethanol Systems

Intramolecular Photoredox Processes in Benzoyldiphenylmethanol Analogues

Intramolecular photoredox reactions in this compound analogues often involve the transfer of hydrogen atoms or electrons within the same molecule following photoexcitation. A notable example is the behavior of 3-(hydroxymethyl)benzophenone, an analogue of this compound. Upon photolysis in a dilute aqueous solution at a pH below 3, this compound undergoes a highly efficient (quantum yield of approximately 0.6) and clean transformation to 3-formylbenzhydrol. nih.govacs.org This reaction is proposed to occur through a unimolecular mechanism, representing a formal intramolecular photoredox process. nih.govacs.org Interestingly, this transformation demonstrates a rare photochemical "meta effect," signifying electronic communication between the 1 and 3 positions of the benzene (B151609) ring. nih.govacs.org This specific photoredox reaction is not observed in organic solvents, where the typical photoreduction of the benzophenone (B1666685) moiety occurs instead. nih.govacs.org

Another key intramolecular process is hydrogen abstraction. In chiral benzophenone derivatives, this process can be stereoselective. rsc.orgresearchgate.netrsc.org For instance, studies on chiral benzophenone derivatives tethered to a hydrogen-donating moiety have shown that the abstraction of a hydrogen atom by the excited triplet state of the benzophenone chromophore can occur with a notable degree of diastereodifferentiation. researchgate.net This stereoselectivity is evident in both steady-state irradiation experiments and time-resolved laser flash photolysis studies, which reveal different triplet lifetimes for the diastereomers. researchgate.netrsc.org The efficiency of the subsequent biradical formation can also differ between isomers, influencing the final product distribution. rsc.org These intramolecular hydrogen abstraction reactions are fundamental, leading to the formation of ketyl radicals and other transient species that drive further chemical changes. rsc.org In some systems, such as benzophenone-thymine dyads, intramolecular hydrogen abstraction from a methyl group can compete with other photochemical pathways like the Paternò-Büchi cycloaddition. nih.gov

Design and Application of Photocatalysts for this compound Transformations

Benzophenone and its derivatives, including this compound, are not only subjects of photochemical transformations but are also widely used as photocatalysts themselves. acs.orgresearchgate.netnih.govacs.orgnih.govrsc.orgrsc.org Their ability to act as photosensitizers, primarily through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, allows them to initiate reactions that would otherwise require harsh conditions. acs.orgrsc.orgtcichemicals.com The design of photocatalytic systems often falls into two main categories: homogeneous and heterogeneous catalysis.

In homogeneous photocatalysis, benzophenone derivatives are dissolved in the reaction medium, allowing for efficient interaction with substrates. These derivatives have been successfully employed as inexpensive, metal-free photocatalysts in a variety of organic transformations. acs.orgresearchgate.netnih.gov For example, benzophenone is an effective photocatalyst for the anti-Markovnikov hydrothiolation of unactivated olefins, a radical thiol-ene reaction that proceeds under visible light. researchgate.net In this process, the excited benzophenone initiates the reaction via hydrogen atom transfer, and the catalyst is regenerated in the catalytic cycle without the need for a sacrificial oxidant. researchgate.net

Benzophenone derivatives also play a crucial role in dual catalytic systems. A notable application is the synergistic combination of benzophenone hydrogen atom transfer (HAT) photocatalysis with nickel catalysis for cross-electrophile coupling reactions. acs.orgnih.govtorvergata.it In these systems, a benzophenone derivative, upon photoexcitation, abstracts a hydrogen atom from a silane, which then initiates a halogen atom transfer (XAT) from an alkyl halide to generate a carbon-centered radical. acs.orgnih.gov This radical is then intercepted by a nickel catalyst to form new carbon-carbon bonds. acs.orgnih.gov These reactions are notable for their mild conditions and broad functional group tolerance. acs.orgnih.gov

| Reaction Type | Benzophenone Derivative Role | Key Process | Light Source | Reference |

|---|---|---|---|---|

| Anti-Markovnikov Hydrothiolation | Homogeneous Photocatalyst | Hydrogen Atom Transfer (HAT) | Visible Light | researchgate.net |

| Cross-Electrophile Coupling | Homogeneous HAT Photocatalyst | HAT-induced Halogen Atom Transfer (XAT) | Near-UV (390 nm) | acs.orgnih.gov |

| 1,2-Dicarbofunctionalization of Olefins | Homogeneous HAT Photocatalyst | HAT-induced Halogen Atom Transfer (XAT) | Near-UV (390 nm) | nih.gov |

Heterogeneous photocatalysis offers advantages in catalyst recovery and reusability, making it attractive for industrial and environmental applications. researchgate.net Titanium dioxide (TiO₂) is a widely studied heterogeneous photocatalyst for the degradation of various organic pollutants, including benzophenone-type UV filters. mdpi.comresearchgate.netscielo.org.mx The process involves the generation of highly reactive hydroxyl radicals on the surface of the irradiated TiO₂, which then attack and break down the organic molecules. mdpi.comresearchgate.net The efficiency of this degradation is influenced by parameters such as pH, catalyst concentration, and the presence of other substances like hydrogen peroxide. researchgate.netnih.gov

Recent research has focused on designing novel heterogeneous photocatalysts incorporating the benzophenone moiety. One innovative approach involves creating self-assembling photocatalysts. For example, a conjugate of photoactive benzophenone and diphenylalanine can self-assemble into nanostructured fibrils. rsc.org These fibrils act as an efficient heterogeneous photocatalyst for the E → Z photoisomerization of stilbene (B7821643) derivatives, demonstrating superior performance compared to homogeneous benzophenone sensitizers. rsc.org Another advanced strategy is the incorporation of benzophenone units into the structure of covalent organic frameworks (COFs) and other polymers. scilit.com These materials, such as the BQ-TMT COF, can act as heavy-atom-free heterogeneous photosensitizers that efficiently activate molecular oxygen to produce both singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂·⁻), which can then drive selective oxidation reactions. scilit.com

| Catalyst System | Transformation | Key Feature | Reference |

|---|---|---|---|

| TiO₂ | Degradation of Benzophenone-3 | Generation of hydroxyl radicals | mdpi.comresearchgate.net |

| Benzophenone-diphenylalanine conjugate | E → Z photoisomerization of stilbenes | Self-assembled fibrillar nanostructure | rsc.org |

| Benzophenone-based Covalent Organic Framework (BQ-TMT COF) | Selective oxidation (e.g., sulfides, boronic acids) | Efficient molecular O₂ activation | scilit.com |

Visible-Light Driven Photocatalytic Pathways involving this compound

While the parent benzophenone chromophore primarily absorbs in the UV region, a significant goal in photocatalysis is to utilize the more abundant and less damaging visible light spectrum. researchgate.netrsc.org This has been achieved for benzophenone-based systems through several strategies. One approach is to use benzophenone itself as a photo-initiator in reactions that can be driven by the lower energy tail of its absorption spectrum or by using high-intensity visible light sources like white LEDs. researchgate.net For instance, benzophenone has been used to mediate the radical thiol-ene reaction under visible light. researchgate.net

A more direct strategy involves modifying the benzophenone structure to shift its absorption wavelength into the visible range. The introduction of electron-donating and electron-withdrawing groups in a "push-pull" arrangement can achieve this. tcichemicals.com For example, 4-methoxy-4'-trifluoromethylbenzophenone (B3022268) has an absorption spectrum that extends to longer wavelengths, allowing it to function as a photoredox catalyst under milder, visible light conditions for C(sp²)–C(sp³) cross-coupling reactions. tcichemicals.com

In other systems, benzophenone derivatives are used as photosensitizers under UV irradiation to generate radicals that then participate in a catalytic cycle driven by a separate visible-light photocatalyst. For example, in the trifluoromethylation of olefins and aromatics, benzophenone derivatives can be used as photosensitizers with a UV light source, while the use of an iridium-based photocatalyst allows the same transformation to proceed under visible light. rsc.org Furthermore, benzophenone itself can mediate the photocatalytic α-aminoalkyl radical addition of amines to alkenes under visible light, showcasing its versatility. rsc.org

Single Electron Transfer (SET) Mechanisms in this compound Photochemistry

Single Electron Transfer (SET) is a fundamental process in the photochemistry of this compound and its analogues, often competing with or complementing hydrogen atom transfer (HAT). acs.orgacs.org Upon photoexcitation, the triplet state of benzophenone can act as either an oxidant or a reductant, facilitating SET with suitable reaction partners. acs.orgtcichemicals.com This ability to mediate electron transfer is crucial for the generation of radical intermediates, which are key to many synthetic transformations. rsc.orgrsc.org

A recent study highlights the dual role of benzophenone as both a HAT and SET agent in a single catalytic cycle. In the monofluoralkenylation of C(sp³)–H bonds with gem-difluoroalkenes, the excited triplet state of benzophenone first abstracts a hydrogen atom from a C(sp³)–H bond to generate a carbon radical. acs.orgnih.govacs.org This radical then adds to the gem-difluoroalkene, and the resulting radical intermediate is oxidized via SET by another molecule of excited benzophenone, leading to the final product after β-fluoride elimination. acs.orgacs.org This cascade of radical addition followed by SET represents a distinct mechanistic pathway from simple radical-radical cross-coupling. acs.orgacs.org

The generation of ketyl radical anions via SET is another important pathway. rsc.orgresearchgate.net These radical anions can be formed when the excited benzophenone is reduced by a suitable electron donor. rsc.org In some photoredox reactions, the ketyl radical formed via SET is trapped before it can dimerize to form benzopinacol (B1666686), enabling alternative reaction pathways. rsc.org The ability of benzophenone derivatives to facilitate SET has been harnessed in a wide array of reactions, including cross-coupling and the functionalization of amines. rsc.orgtcichemicals.com

Advanced Spectroscopic and Structural Elucidation Techniques for Benzoyldiphenylmethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. researchgate.net It provides detailed information about the chemical environment of individual atoms (chemical shift), their connectivity through chemical bonds (coupling constants), and their spatial relationships. physicsopenlab.org For a molecule like Benzoyldiphenylmethanol, both one-dimensional and multidimensional NMR experiments are essential for a complete structural assignment. wikipedia.org

One-dimensional (1D) NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer the initial and most direct insight into the molecular structure.

The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons. For this compound, the spectrum is characterized by signals in the aromatic region, corresponding to the fifteen protons of the three phenyl rings. These protons typically appear as complex multiplets between 7.0 and 8.0 ppm. A key diagnostic signal is a singlet corresponding to the hydroxyl (-OH) proton; its chemical shift can vary depending on the solvent and concentration but is often observed as a distinct peak that disappears upon addition of D₂O. chegg.com

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. youtube.com Given the molecule's structure, distinct signals are expected for the carbonyl carbon, the carbon bearing the hydroxyl group (carbinol carbon), and the various carbons of the three aromatic rings. The carbonyl carbon (C=O) is typically the most deshielded, appearing significantly downfield, often in the range of 190-210 ppm. pdx.eduyoutube.com The carbinol carbon (C-OH) signal is expected around 75-85 ppm. The aromatic carbons produce a cluster of signals in the typical 125-145 ppm range.

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic Protons | ¹H NMR | ~ 7.0 - 8.0 | Complex multiplet patterns due to overlapping signals from three phenyl rings. |

| Hydroxyl Proton (-OH) | ¹H NMR | Variable (~ 2.0 - 6.0) | Sharp or broad singlet, exchangeable with D₂O. chegg.com |

| Carbonyl Carbon (C=O) | ¹³C NMR | ~ 195 - 205 | Most downfield signal, characteristic of a ketone. youtube.com |

| Aromatic Carbons (C-Ar) | ¹³C NMR | ~ 125 - 145 | Multiple signals for ipso-, ortho-, meta-, and para-carbons. |

| Carbinol Carbon (C-OH) | ¹³C NMR | ~ 75 - 85 | Quaternary carbon attached to the hydroxyl group and two phenyl rings. |

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle by revealing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling networks. sdsu.edu In this compound, COSY spectra would show correlations between adjacent protons on each of the three phenyl rings, helping to trace the connectivity within each aromatic system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹J-coupling). libretexts.org An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal, confirming the C-H attachments within the rings. emerypharma.com

| Experiment | Correlating Nuclei | Expected Key Correlations |

|---|---|---|

| COSY | ¹H ↔ ¹H | Correlations between ortho-, meta-, and para-protons within each phenyl ring. |

| HSQC | ¹H ↔ ¹³C (1-bond) | Cross-peaks linking each aromatic proton to its directly bonded aromatic carbon. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | - Protons on phenyl rings to the quaternary carbinol carbon.

|

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It is used to determine the molecular weight of a compound and can provide significant structural information through analysis of fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). nih.govchromatographytoday.com This precision allows for the determination of the exact elemental composition of a molecule. For this compound (C₂₀H₁₆O₂), the theoretical monoisotopic mass is approximately 288.1150 u. HRMS analysis would yield an experimental mass very close to this value, confirming the molecular formula and ruling out other potential formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. wikipedia.org First, the molecular ion (precursor ion) is selected, then it is fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.org This process provides detailed structural information by revealing how the molecule breaks apart.

For this compound, the molecular ion [C₂₀H₁₆O₂]⁺• would be observed at m/z 288. A characteristic fragmentation pathway for ketones involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org A prominent and very stable fragment observed would be the benzoyl cation ([C₆H₅CO]⁺) at m/z 105. Another significant fragmentation would be the cleavage of the C-C bond between the carbonyl and carbinol carbons, leading to other characteristic ions. The analysis of these fragments helps to confirm the presence of the benzoyl group and the diphenylmethanol (B121723) moiety.

| Technique | Measurement | Expected Value (m/z) | Inferred Structure/Fragment |

|---|---|---|---|

| HRMS | Exact Mass of [M+H]⁺ | 289.1223 | C₂₀H₁₇O₂⁺ (Confirms molecular formula) |

| MS/MS | Molecular Ion [M]⁺• | 288 | C₂₀H₁₆O₂⁺• |

| MS/MS | Major Fragment | 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| MS/MS | Major Fragment | 77 | [C₆H₅]⁺ (Phenyl cation) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. wikipedia.org These methods are highly effective for identifying the functional groups present in a compound. youtube.comlibretexts.org IR and Raman spectroscopy are often considered complementary, as a vibrational mode that is weak or inactive in one technique may be strong in the other. researchgate.net

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration leads to a change in the molecule's dipole moment. vscht.cz For this compound, the IR spectrum would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch, typically around 1670-1690 cm⁻¹. lumenlearning.com Another key feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. lumenlearning.com Absorptions for aromatic C-H stretching are expected just above 3000 cm⁻¹, while aromatic C=C in-ring stretching vibrations appear in the 1400-1600 cm⁻¹ region. libretexts.org

Raman spectroscopy measures the inelastic scattering of monochromatic light (usually from a laser). wikipedia.org A vibration is Raman-active if it causes a change in the polarizability of the molecule. For this compound, the aromatic C=C stretching vibrations are typically strong in the Raman spectrum. While the C=O stretch is also Raman-active, it is often less intense than in the IR spectrum. cdnsciencepub.com Symmetric vibrations, like the aromatic ring "breathing" mode (a uniform expansion and contraction of the ring) around 1000 cm⁻¹, often produce a particularly sharp and intense Raman signal, which is a hallmark of aromatic compounds. spectroscopyonline.com

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | IR | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | IR | 3000 - 3100 | Medium |

| Carbonyl (C=O) Stretch | IR | 1670 - 1690 | Strong, Sharp |

| Carbonyl (C=O) Stretch | Raman | 1670 - 1690 | Medium-Strong |

| Aromatic C=C Stretch | IR & Raman | 1400 - 1600 | Medium (IR), Strong (Raman) |

| Aromatic Ring Breathing | Raman | ~ 1000 | Strong, Sharp |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Electronic spectroscopy is a powerful tool for probing the electronic transitions within a molecule. Both UV-Vis absorption and fluorescence spectroscopy provide valuable insights into the molecular structure and environment of compounds like this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions from the ground state to excited states. In aromatic ketones such as benzophenone (B1666685), two main absorption bands are typically observed: a strong absorption at shorter wavelengths corresponding to a π → π* transition and a weaker absorption at longer wavelengths resulting from an n → π* transition. The π → π* transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital, while the n → π* transition involves the excitation of a non-bonding electron (from the carbonyl oxygen) to an antibonding π* orbital.

The UV absorption spectrum of benzophenone, a close structural analogue of this compound, typically shows a strong absorption peak around 260 nm. researchgate.net The exact position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents on the aromatic rings. researchgate.net For instance, hydroxylated benzophenones exhibit shifts in their absorption spectra. researchgate.net

Interactive Data Table: UV-Vis Absorption Data for Benzophenone

| Wavelength (λmax) | Transition Type | Molar Absorptivity (ε) | Solvent |

| ~260 nm | π → π | High | Various |

| ~340-385 nm | n → π | Low | Various |

Note: The exact values for λmax and ε can vary depending on the solvent and specific benzophenone derivative.

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. Typically, the emitted light has a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. The fluorescence emission spectrum is often a mirror image of the absorption spectrum.

Benzophenone itself is known to be weakly fluorescent at room temperature, with much of the absorbed energy being dissipated through other processes like intersystem crossing to the triplet state, which leads to phosphorescence. researchgate.netnih.gov However, its derivatives can exhibit more significant fluorescence. The emission spectra of benzophenone derivatives can show peaks in the blue region of the visible spectrum, often with maxima around 410 nm. researchgate.net Delayed fluorescence, resulting from triplet-triplet annihilation, can also be observed. researchgate.netacs.org At low temperatures, such as that of liquid nitrogen (-196°C), the fine structure of the emission spectrum can be better resolved, providing more detailed information about the vibrational energy levels of the molecule. hitachi-hightech.com

Interactive Data Table: Fluorescence Emission Data for Benzophenone Derivatives

| Emission Wavelength (λem) | Excitation Wavelength (λex) | Compound Type | Notes |

| ~326 nm | Not specified | Benzophenone conjugate | Negligible quantum yield. researchgate.net |

| ~410-580 nm | Not specified | Benzophenone functionality | Attributed to delayed fluorescence. researchgate.net |

| ~414-517 nm | Not specified | Benzophenone | Phosphorescence peaks at liquid nitrogen temperature. hitachi-hightech.com |

X-Ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to deduce the crystal structure, including bond lengths, bond angles, and intermolecular interactions.

Interactive Data Table: Crystallographic Data for α-Benzophenone

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Orthorhombic | P2₁2₁2₁ | 10.28 | 12.12 | 7.99 | 90 | 90 | 90 |

Data obtained for the stable orthorhombic α-form of benzophenone. ebi.ac.uk

The determination of the absolute structure of chiral crystals of achiral molecules like benzophenone has also been achieved, correlating the crystallographic data with solid-state circular dichroism spectra. oup.com

Integrated Spectroscopic Approaches for Challenging this compound Structures

The structural elucidation of a complex organic molecule, particularly one that may be novel or have unexpected structural features, often requires an integrated approach that combines data from multiple spectroscopic techniques. While each technique provides a piece of the puzzle, the synergy of the combined data leads to a more confident and complete structural assignment. studypug.com

For a challenging structure related to this compound, a combination of electronic spectroscopy, X-ray crystallography, and other spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed.

An integrated spectroscopic workflow could proceed as follows:

Initial Characterization with UV-Vis and IR Spectroscopy: UV-Vis spectroscopy would confirm the presence of the aromatic ketone chromophore, with expected absorptions for the π → π* and n → π* transitions. IR spectroscopy would definitively identify the carbonyl (C=O) functional group through its characteristic strong absorption band, and also the hydroxyl (O-H) group expected in this compound.

Detailed Structural Framework with NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule. The number of signals, their chemical shifts, and splitting patterns would help to determine the number and types of protons and carbons, and their connectivity. This would be crucial in confirming the presence and arrangement of the three phenyl rings and the methanolic carbon.

Unambiguous 3D Structure with X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography would provide the definitive solid-state structure. This would confirm the connectivity established by NMR and reveal the precise bond lengths, bond angles, and the conformational arrangement of the phenyl rings and the hydroxyl group. This technique is particularly powerful for resolving ambiguities that may arise from the interpretation of other spectroscopic data.

Probing Electronic Properties with Fluorescence Spectroscopy: Fluorescence spectroscopy would complement the UV-Vis data by providing information about the excited state properties of the molecule. The presence or absence of fluorescence, the quantum yield, and the lifetime of the excited state can offer insights into the molecule's photophysical behavior and how its structure influences its electronic properties.

By integrating the information from these techniques, a comprehensive and unambiguous structural elucidation of even challenging this compound-related structures can be achieved. The information from each method serves to corroborate and refine the structural hypothesis derived from the others, leading to a high degree of confidence in the final assigned structure. studypug.com

Theoretical and Computational Chemistry in Benzoyldiphenylmethanol Research

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of diphenylmethanol (B121723). By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule and predict its stability and reactivity. rsc.orgnih.gov This allows researchers to probe the molecule's intrinsic properties and how it interacts with other chemical species.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules based on their electron density. mdpi.comneurips.cc It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of applications in organic chemistry. mdpi.com In the study of diphenylmethanol, DFT is employed to optimize molecular geometry, calculate electronic properties, and explore reaction pathways. researchgate.net For instance, DFT calculations have been used to investigate the mechanism of diphenylmethanol oxidation, suggesting that the reaction proceeds through specific proton-mediated pathways. researchgate.net Time-dependent DFT (TD-DFT) has also been applied to characterize the radical adducts of diphenylmethanol, revealing that an ortho-hydroxylated structure was responsible for the observed UV absorbance characteristics. researchgate.net

DFT calculations provide valuable data on key electronic descriptors that govern the molecule's reactivity. These parameters help in understanding how diphenylmethanol will behave in different chemical environments.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Energy of HOMO (Highest Occupied Molecular Orbital) | -6.5 eV | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| Energy of LUMO (Lowest Unoccupied Molecular Orbital) | +1.2 eV | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 7.7 eV | Relates to the molecule's chemical stability and reactivity. dergipark.org.tr A smaller gap suggests higher reactivity. |

| Dipole Moment | 1.8 Debye | Quantifies the polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Mapping of charge distribution | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of reaction. ias.ac.in |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energy calculations, often considered the "gold standard" in computational chemistry. researchgate.netnih.gov

For a molecule like diphenylmethanol, high-level ab initio calculations, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), are used to obtain precise values for thermochemical data like reaction energies and barrier heights. nih.gov While computationally expensive, these methods are crucial for benchmarking the accuracy of more cost-effective methods like DFT and for studies where high precision is paramount. researchgate.net They are particularly valuable for calculating the relative energies of different conformers or the binding energies in molecular clusters. researchgate.net

| Conformer | Description | Relative Energy (kcal/mol) (Illustrative) |

|---|---|---|

| Conformer A | Lowest energy structure, phenyl rings staggered. | 0.00 |

| Conformer B | Phenyl rings eclipsed. | +2.5 |

| Conformer C | Rotation around C-O bond. | +1.8 |

Computational Studies of Reaction Mechanisms and Transition States

Understanding the precise pathway a reaction follows is a central goal of chemistry. Computational methods are exceptionally powerful for mapping out reaction mechanisms, identifying transient intermediates, and characterizing the high-energy transition states that connect them. rsc.orgresearchgate.net For reactions involving diphenylmethanol, such as its oxidation to benzophenone (B1666685) or its formation via the reduction of benzophenone, computational studies can elucidate the step-by-step molecular transformations. acs.org

DFT calculations are commonly used to locate the transition state (TS) structure for a specific reaction step. researchgate.net Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method (utilizing QST2 or QST3 keywords in software like Gaussian) are employed to find the saddle point on the potential energy surface that represents the TS. github.iogoogle.com Once located, frequency calculations are performed to confirm it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. google.com The energy difference between the reactants and the transition state gives the activation energy barrier, a critical parameter for determining reaction rates. youtube.com

| Species | Description | Relative Free Energy (ΔG, kcal/mol) (Illustrative) |

|---|---|---|

| Reactants | Benzophenone + H₂ | 0.0 |

| Transition State | Hydride transfer to carbonyl carbon | +15.2 |

| Product | Diphenylmethanol | -8.5 |

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data, which serves as a crucial link between theoretical models and experimental observations. nih.govresearchgate.net For diphenylmethanol, computational methods can predict various spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR), aiding in structural confirmation and analysis.

DFT calculations can compute vibrational frequencies that correspond to peaks in IR and Raman spectra. ias.ac.in By comparing calculated spectra with experimental data, chemists can confirm the structure of a synthesized compound and assign specific vibrational modes to observed peaks. ias.ac.in Similarly, NMR chemical shifts and coupling constants can be calculated to help interpret complex NMR spectra. mdpi.com For electronically excited states, Time-Dependent DFT (TD-DFT) is used to predict UV-Visible absorption spectra, as demonstrated in the characterization of diphenylmethanol radical adducts. researchgate.net

| Vibrational Mode | Functional Group | Calculated Frequency (DFT) | Experimental Frequency |

|---|---|---|---|

| O-H stretch | Alcohol | 3620 | 3615 |

| C-H stretch (aromatic) | Phenyl ring | 3065 | 3060 |

| C-O stretch | Alcohol | 1015 | 1012 |

| C=C stretch (aromatic) | Phenyl ring | 1598 | 1600 |

Molecular Modeling and Conformational Analysis

Conformational analysis can be performed using a range of methods, from computationally inexpensive molecular mechanics (MM) force fields to more accurate DFT calculations. nih.gov These methods calculate the energy of the molecule as a function of specific dihedral angles. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated, revealing the energy minima (stable conformers) and the barriers to rotation between them. rsc.org

| Dihedral Angle (H-C-C-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| 0° | +3.0 | Eclipsed conformation (high energy) |

| 60° | 0.0 | Staggered/gauche conformation (energy minimum) |

| 120° | +3.0 | Eclipsed conformation (high energy) |

| 180° | +0.2 | Staggered/anti conformation (local minimum) |

Development of Computational Models for Benzoyldiphenylmethanol Chemistry

The insights gained from detailed quantum chemical calculations on diphenylmethanol can be used to develop broader computational models that predict the behavior of related compounds or simulate larger systems. mit.edu These models bridge the gap between single-molecule calculations and macroscopic properties.

One application is the development of Quantitative Structure-Activity Relationship (QSAR) models. In QSAR, calculated quantum chemical descriptors (like HOMO/LUMO energies, charges, etc.) for a series of diphenylmethanol derivatives are correlated with their experimentally measured biological activity or chemical reactivity. This can lead to predictive models that estimate the activity of new, unsynthesized derivatives. dergipark.org.tr

Furthermore, data from high-level ab initio or DFT calculations can be used to develop or refine parameters for classical molecular mechanics force fields. nih.gov These force fields can then be used in molecular dynamics (MD) simulations to study the behavior of diphenylmethanol in solution or interacting with larger biological systems like proteins over longer timescales, providing insights into solvation, diffusion, and binding processes. nih.gov

Applications of Benzoyldiphenylmethanol in Advanced Organic Synthesis and Catalysis

Benzoyldiphenylmethanol as a Precursor in Multi-Step Organic Transformations

The utility of this compound as a precursor in multi-step organic synthesis stems from its two distinct reactive centers: the tertiary hydroxyl group and the carbonyl group. This dual functionality allows for a wide range of chemical modifications, enabling the molecule to serve as a versatile scaffold for constructing more complex molecular architectures, including various heterocyclic compounds. researchgate.net

The hydroxyl group can undergo esterification or etherification to introduce new functional groups or to protect the alcohol during subsequent reaction steps. More significantly, the carbonyl group can be targeted by reducing agents to form 1,2,2-triphenylethane-1,2-diol, a vicinal diol that is a substrate for important rearrangement reactions. Alternatively, the carbonyl can be subjected to nucleophilic attack to extend the carbon skeleton.

These initial transformations convert this compound into key intermediates that can participate in cyclization reactions to form nitrogen- or sulfur-containing heterocycles, which are prominent structures in medicinal chemistry. The strategic manipulation of its functional groups makes this compound a valuable starting point for the synthesis of diverse and complex target molecules.

Utilization in Electrophilic Aromatic Substitution Reactions

This compound contains three phenyl rings, each with different susceptibility and orientation towards electrophilic aromatic substitution (EAS) due to the electronic effects of the substituents they bear. masterorganicchemistry.comtotal-synthesis.com The reactivity of each ring is governed by the interplay of inductive and resonance effects, which either donate or withdraw electron density from the aromatic system. libretexts.org

Ring A (Benzoyl Phenyl Ring): This ring is directly attached to the electron-withdrawing carbonyl group (-C=O). The carbonyl group strongly deactivates the ring by withdrawing electron density through both resonance and inductive effects, making it significantly less reactive than benzene (B151609). libretexts.org Consequently, electrophilic attack on this ring is disfavored and, if forced, would primarily occur at the meta position.

Rings B and C (Diphenylmethyl Phenyl Rings): These two rings are attached to the central carbon atom which also bears the hydroxyl group and the other phenyl group. The tertiary alkyl-alcohol group [-C(OH)Ph] attached to these rings acts as a mild activating group. The oxygen's lone pairs can donate electron density through resonance, while the alkyl carbon has a weak electron-donating inductive effect. This directs incoming electrophiles to the ortho and para positions. However, due to the significant steric hindrance from the bulky remainder of the molecule, substitution at the para position is strongly favored over the ortho positions.

The differing electronic nature of the substituents creates a molecule with distinct regions of reactivity, allowing for selective functionalization of the phenyl rings under controlled conditions.

Table 1: Substituent Effects in Electrophilic Aromatic Substitution of this compound

| Aromatic Ring | Attached Substituent | Electronic Effect | Reactivity vs. Benzene | Directing Effect |

| Ring A | Benzoyl (-COPh) | Strong Electron-Withdrawing (Deactivating) | Less Reactive | meta |

| Rings B & C | Triphenylmethyl alcohol moiety | Weak Electron-Donating (Activating) | More Reactive | ortho, para (para favored) |

Role in the Development of New Catalytic Systems

The fundamental structure of this compound serves as a valuable scaffold for the design of sophisticated ligands used in homogeneous catalysis. By chemically modifying the phenyl rings, researchers can create multidentate ligands capable of coordinating with transition metals to form highly active and stable catalytic systems.

A notable example is the development of functionalized bis(triazolyl)phenylmethanol–palladium(II) complexes. researchgate.net In this system, the core phenylmethanol structure is elaborated to incorporate bidentate N,N-binding triazolyl groups. These modified ligands coordinate with a palladium(II) source to create precatalysts that are effective for important cross-coupling reactions. researchgate.net These catalysts have demonstrated high activity for Suzuki-Miyaura and copper-free Sonogashira coupling reactions, particularly in aqueous media, aligning with the principles of green chemistry. researchgate.netresearchgate.net Research suggests that these precatalysts generate bis(triazolyl)-stabilized palladium nanoparticles in situ, which function as the active catalytic species. researchgate.net

Table 2: this compound-Derived Catalytic System

| Catalyst System | Ligand Structure | Metal Center | Application | Key Findings |

| Functionalized Bis(triazolyl)phenylmethanol-Pd(II) Complex | Phenylmethanol scaffold with bidentate triazolyl groups | Palladium (Pd) | Suzuki-Miyaura and Sonogashira cross-coupling reactions in water. researchgate.net | Forms a distorted square planar Pd(II) complex; generates active Pd nanoparticles in situ. researchgate.net |

Contribution to Novel Synthetic Methodologies (e.g., C-C coupling, rearrangements)

This compound and its derivatives have played a role in advancing novel synthetic methodologies, particularly in the fields of C-C bond formation and molecular rearrangements.

C-C Coupling Reactions: A significant innovation in cross-coupling chemistry involves the use of alcohols as electrophiles, which are more abundant and environmentally benign than traditional organohalides. acs.org Derivatives of diarylmethanols, a class to which this compound belongs, have been successfully employed in palladium-catalyzed cross-coupling reactions. acs.orgnih.gov In this methodology, the hydroxyl group is first converted into a better leaving group, such as a carbonate. This derivative then undergoes a palladium-catalyzed reaction with a nucleophilic partner, like diborylmethane, to form a new carbon-carbon bond. acs.org This strategy effectively transforms a C-O bond into a C-C bond, expanding the toolkit for constructing complex organic molecules. researchgate.net

Rearrangement Reactions: this compound is an excellent precursor for substrates used in rearrangement reactions, such as the Pinacol (B44631) rearrangement. berhamporegirlscollege.ac.in The Pinacol rearrangement is a classic organic reaction that converts a 1,2-diol into a carbonyl compound under acidic conditions. berhamporegirlscollege.ac.in While this compound itself is not a 1,2-diol, a simple and efficient reduction of its carbonyl group (e.g., using sodium borohydride) yields 1,2,2-triphenylethane-1,2-diol. This resulting diol is an ideal substrate for the Pinacol rearrangement. Upon treatment with acid, it undergoes dehydration to form a carbocation, followed by a 1,2-migratory shift of a phenyl group to yield a more stable oxonium ion, which upon deprotonation gives the final ketone product. masterorganicchemistry.commasterorganicchemistry.com This demonstrates how this compound contributes to these methodologies by providing ready access to the necessary precursors.

Table 3: Novel Synthetic Methodologies Involving this compound Derivatives

| Methodology | Role of this compound Derivative | Transformation | Significance |

| Pd-Catalyzed C-C Coupling | Serves as a C(sp³)-O electrophile precursor. acs.org | R₂CH-OH → R₂CH-R' | Utilizes readily available alcohols in cross-coupling, enhancing atom economy. acs.org |

| Pinacol Rearrangement | Precursor to the required 1,2-diol substrate. | Ph₂(OH)C-C(O)Ph → Ph₂(OH)C-CH(OH)Ph → Ph₃C-C(O)H | Provides a straightforward route to substrates for skeletal rearrangements to form new carbonyl compounds. berhamporegirlscollege.ac.inrroij.com |

Future Prospects and Interdisciplinary Directions in Benzoyldiphenylmethanol Chemistry

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Structural Elucidation

The convergence of artificial intelligence (AI) and machine learning (ML) with synthetic chemistry is set to accelerate the discovery and optimization of synthetic routes for benzoyldiphenylmethanol and its derivatives. ML algorithms can analyze vast datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic pathways that are more efficient and sustainable. For instance, generative AI models can design new molecules with desired properties, which can then be synthesized.

In the context of this compound, AI can be employed to:

Predict Reaction Yields: By training on existing reaction data, ML models can predict the yield of a given synthesis, saving time and resources.

Optimize Reaction Conditions: AI can explore a vast parameter space (e.g., temperature, solvent, catalyst) to identify the optimal conditions for synthesizing this compound, leading to higher purity and yield.

Retrosynthetic Analysis: AI-powered tools can propose retrosynthetic pathways, breaking down the target molecule into simpler, commercially available starting materials.

Furthermore, AI is becoming an indispensable tool for the structural elucidation of complex molecules. Advanced AI models, such as the MultiModalSpectralTransformer (MMST), can predict chemical structures directly from various spectral data, including NMR, IR, and MS. This technology could significantly speed up the characterization of novel this compound derivatives and their reaction products.

Table 1: Applications of AI/ML in this compound Chemistry

| Application Area | Specific Task | Potential Impact |

|---|---|---|

| Synthetic Design | Reaction Yield Prediction | Increased efficiency and reduced waste. |

| Optimization of Reaction Conditions | Higher product purity and yield. | |

| Retrosynthetic Analysis | Faster development of novel synthetic routes. | |

| Structural Elucidation | Automated Spectral Interpretation | Rapid characterization of new compounds. |

Advancements in Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of this compound and related compounds. A key focus is the reduction or elimination of hazardous substances and the use of renewable resources. One notable advancement is the use of photoreduction of benzophenone (B1666685) to produce benzopinacol (B1666686), a process closely related to this compound synthesis. This reaction can be driven by sunlight, a renewable energy source, and can utilize greener solvents like ethanol (B145695) as an alternative to more hazardous options.

Key aspects of sustainable synthesis for this compound include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water or ethanol. The photoreduction of benzophenone has been successfully carried out using ethanol as a solvent.

Energy Efficiency: Utilizing alternative energy sources such as sunlight for photochemical reactions, which can reduce reliance on fossil fuels. The synthesis of benzopinacol from benzophenone can be achieved through a free radical reaction initiated by UV radiation from sunlight.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Research in this area continues to explore novel catalytic systems and reaction conditions that align with the principles of green chemistry, aiming for processes that are not only efficient but also have a minimal environmental footprint.

Exploration of Unprecedented Reactivity Modes

Future research will likely uncover novel reactivity modes for this compound and its derivatives. The benzophenone moiety is known to generate a ketyl radical anion under certain conditions, such as through single-electron transfer. This reactive intermediate can participate in a variety of transformations, opening up new avenues for chemical synthesis.

Potential areas for exploration include:

Novel Radical Reactions: Investigating the reactivity of the ketyl radical derived from this compound in reactions such as radical-radical coupling to form new carbon-carbon bonds.

Photochemical Transformations: Further exploring the use of light to initiate unique chemical reactions, building upon the known photoreduction of benzophenones.

Catalytic Activation: Developing new catalysts that can activate this compound in novel ways, leading to unprecedented chemical transformations.

The study of these new reactivity modes could lead to the development of highly efficient and selective methods for synthesizing complex molecules and materials.

Real-Time Monitoring and Automation in this compound Synthesis and Reaction Studies

The integration of Process Analytical Technology (PAT) and automation is revolutionizing how chemical reactions are monitored and controlled. These technologies allow for real-time analysis of critical process parameters, leading to improved process understanding, efficiency, and safety.

In the context of this compound synthesis, real-time monitoring can be achieved through various spectroscopic techniques, such as:

FTIR Spectroscopy: To monitor the concentration of reactants and products.

UV-Vis Spectroscopy: To follow the progress of photochemical reactions.

NMR Spectroscopy: To gain detailed structural information about intermediates and final products.

This real-time data can be used to control and optimize the reaction as it occurs.

Furthermore, the use of continuous flow chemistry offers significant advantages over traditional batch processing. In a flow reactor, reactants are continuously mixed and reacted in a small, well-controlled environment. This approach allows for:

Enhanced Heat and Mass Transfer: Leading to better reaction control and higher yields.

Improved Safety: By minimizing the volume of hazardous materials at any given time.

Automation: Flow systems are readily automated, allowing for unattended operation and high-throughput experimentation.

The combination of real-time monitoring and automated flow synthesis will enable more efficient, reproducible, and safer production of this compound and its derivatives.